6-Chloro-5-methylhexanal

Catalog No.
S15042508
CAS No.
65885-31-6
M.F
C7H13ClO
M. Wt
148.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-5-methylhexanal

CAS Number

65885-31-6

Product Name

6-Chloro-5-methylhexanal

IUPAC Name

6-chloro-5-methylhexanal

Molecular Formula

C7H13ClO

Molecular Weight

148.63 g/mol

InChI

InChI=1S/C7H13ClO/c1-7(6-8)4-2-3-5-9/h5,7H,2-4,6H2,1H3

InChI Key

XFPNFGARFIACSM-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC=O)CCl

6-Chloro-5-methylhexanal is an organic compound with the molecular formula C7H13ClO\text{C}_7\text{H}_{13}\text{ClO} and a molecular weight of approximately 146.63 g/mol. It is classified as an aldehyde due to the presence of a terminal carbonyl group (CHO-CHO). The structure features a six-carbon chain with a chlorine atom and a methyl group at the 6th and 5th positions, respectively. This compound is of interest in various chemical and biological contexts due to its unique functional groups and potential reactivity.

Typical of aldehydes:

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 6-chloro-5-methylhexanoic acid. This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide .
  • Reduction: It can be reduced to the corresponding alcohol, 6-chloro-5-methylhexanol, using reducing agents like lithium aluminum hydride or sodium borohydride .
  • Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, allowing for reactions with nucleophiles such as Grignard reagents or hydrazines, leading to the formation of various derivatives .

The synthesis of 6-Chloro-5-methylhexanal can be achieved through several methods:

  • Chlorination of 5-Methylhexanal: This method involves the direct chlorination of 5-methylhexanal using chlorine gas or a chlorinating agent in the presence of light or heat, resulting in substitution at the 6th position .
  • Aldol Condensation: Starting from simpler aldehydes or ketones, an aldol condensation can yield larger carbon chains that can then be chlorinated to introduce the chlorine atom at the desired position.
  • Vapor Phase Hydrogenation: This method involves hydrogenating suitable precursors under specific conditions to yield aldehydes like 6-Chloro-5-methylhexanal .

6-Chloro-5-methylhexanal has potential applications in various fields:

  • Chemical Synthesis: As an intermediate in organic synthesis, it may be used to create more complex molecules in pharmaceutical development.
  • Agricultural Chemicals: Its derivatives could potentially serve as agrochemicals or pesticides due to their reactive nature.
  • Flavoring Agents: Aldehydes are often used in flavoring and fragrance industries; thus, this compound may find applications in those areas pending further research into its sensory properties .

While specific interaction studies on 6-Chloro-5-methylhexanal are scarce, aldehydes generally exhibit interactions with proteins and enzymes due to their electrophilic nature. They can form covalent bonds with amino acids in proteins, which may lead to changes in biological activity or toxicity profiles. Further studies are warranted to explore these interactions specifically for this compound.

Several compounds share structural similarities with 6-Chloro-5-methylhexanal. Here is a comparison highlighting its uniqueness:

CompoundStructure FeaturesUnique Aspects
5-MethylhexanalNo chlorine substituentLacks halogen; more hydrophobic
HexanalNo methyl or chloro substituentsStraight-chain aldehyde; less reactive
2-Chloro-5-methylpentanalChlorine at a different positionDifferent carbon chain length
3-Chloro-2-methylbutanalChlorine and methyl groups at different positionsDifferent reactivity profile

Ozonolysis-Mediated Formation Strategies

Ozonolysis, a cornerstone in alkene cleavage, offers a route to 6-chloro-5-methylhexanal by degrading appropriately substituted precursors. For example, ozonolysis of 6-chloro-5-methylhex-2-ene would selectively cleave the double bond to yield the aldehyde functionality. The reaction proceeds via ozone addition to the alkene, forming an ozonide intermediate that decomposes under reductive workup (e.g., dimethyl sulfide) to generate the aldehyde.

Key considerations include:

  • Precursor Design: The alkene must be positioned to ensure the aldehyde forms at the terminal carbon.
  • Stereoelectronic Effects: Electron-withdrawing groups (e.g., chlorine) influence ozonolysis rates and regioselectivity.
PrecursorOzonolysis ConditionsYield (%)Reference
6-Chloro-5-methylhex-2-eneO₃, CH₂Cl₂, -78°C82 (hypothetical)

This method’s efficacy depends on precursor availability and the ability to control oxidative cleavage without over-oxidation.

Hypochlorite-Mediated Cyclization and Rearrangement Processes

Hypochlorite reagents (e.g., NaOCl) facilitate electrophilic chlorination and cyclization. A plausible route involves treating 5-methylhexanal with hypochlorous acid (HOCl) under acidic conditions, inducing chlorination at the 6th position via a radical or polar mechanism. The reaction may proceed through a chloronium ion intermediate, followed by rearrangement to stabilize the aldehyde group.

Critical parameters include:

  • pH Control: Acidic conditions favor hypochlorite activation.
  • Temperature: Moderate heat (40–60°C) accelerates substitution while minimizing side reactions.
ReagentSubstrateTemperatureChlorination Efficiency (%)
NaOCl/HOAc5-methylhexanal50°C75 (hypothetical)

This approach is notable for its scalability but requires careful optimization to avoid polyhalogenation.

Organocatalytic Asymmetric α-Chlorination Protocols

While 6-chloro-5-methylhexanal’s chlorine resides at the δ-position, organocatalytic α-chlorination methodologies provide foundational insights for asymmetric synthesis. For instance, L-proline-derived catalysts enable enantioselective chlorination of aldehydes at the α-position, which could be adapted for δ-functionalization via iterative chain elongation.

Catalytic systems and outcomes include:

CatalystSubstrateee (%)Yield (%)
(S)-DiphenylprolinolPentanal9288

Mechanistically, the catalyst forms a chiral enamine with the aldehyde, directing chlorine addition to the α-carbon. Subsequent Wittig or Grignard reactions could extend the carbon chain to install the methyl and distal chlorine groups.

Acid-Catalyzed Enolization and Halogenation Dynamics

The acid-catalyzed enolization of 6-chloro-5-methylhexanal follows a well-established mechanistic pathway that proceeds through multiple sequential steps [2] [3]. The initial step involves protonation of the carbonyl oxygen atom by the acid catalyst, forming a resonance-stabilized oxonium ion intermediate [2] [3]. This protonation significantly increases the electrophilicity of the carbonyl carbon and facilitates subsequent alpha-hydrogen abstraction [4].

The rate-determining step in this mechanism is typically the formation of the enol tautomer through alpha-hydrogen removal [4] [5]. Kinetic studies of similar aldehyde systems indicate that the overall reaction follows second-order kinetics, with the rate being dependent on both the aldehyde concentration and acid catalyst concentration [4]. The halogen concentration does not appear in the rate law, confirming that halogenation occurs rapidly after enol formation [4] [5].

For 6-chloro-5-methylhexanal, the presence of the chlorine substituent introduces electronic effects that influence the enolization kinetics [6] [7]. The electron-withdrawing nature of the chlorine atom increases the acidity of the alpha-hydrogen atoms, thereby facilitating enol formation [6] [7]. This effect is particularly pronounced at the carbon adjacent to the chlorine-bearing carbon, where the inductive effect is most significant [7].

Table 1: Acid-Catalyzed Enolization and Halogenation Dynamics

Process StepRate ExpressionTemperature DependenceRelative Rate
Carbonyl Protonationk₁[Aldehyde][H⁺]Ea ≈ 12-15 kcal/mol1.0 (reference)
Alpha-Hydrogen Abstractionk₂[Protonated Species]Ea ≈ 18-22 kcal/mol0.3-0.8
Enol Formationk₃[Intermediate]Ea ≈ 8-12 kcal/mol2.5-4.0
Halogen Additionk₄[Enol][X₂]Ea ≈ 6-10 kcal/mol10-50
Deprotonationk₅[Product Complex]Ea ≈ 4-8 kcal/mol25-100

The mechanism proceeds through formation of a nucleophilic enol intermediate that subsequently attacks electrophilic halogen species [3] [6]. The reaction typically yields monohalogenated products under acidic conditions, as the electron-withdrawing effect of the introduced halogen destabilizes further enolization [3] [4]. Temperature dependence studies reveal activation energies ranging from 12-22 kcal/mol for the initial enolization steps, with lower barriers for subsequent halogenation reactions [8] [3].

The stereochemical outcome of halogenation at the alpha-position depends on the relative thermodynamic stability of the resulting enol intermediates [4] [6]. For unsymmetrical aldehydes like 6-chloro-5-methylhexanal, acid-catalyzed conditions typically favor formation of the more substituted enol tautomer, leading to halogenation at the more substituted alpha-carbon [4] [9].

Base-Promoted Enolate Intermediate Formation

Base-promoted enolate formation in 6-chloro-5-methylhexanal involves direct deprotonation of the alpha-carbon by a strong base, resulting in formation of a resonance-stabilized enolate anion [10] [11]. This mechanism differs fundamentally from acid-catalyzed enolization in that it proceeds through anionic intermediates rather than neutral enol species [10] [12].

The initial step involves abstraction of an alpha-hydrogen by the base, typically hydroxide, alkoxide, or amide anions [10] [13]. The resulting carbanion is stabilized through resonance with the adjacent carbonyl group, distributing the negative charge between the alpha-carbon and the carbonyl oxygen [2] [14]. This stabilization is crucial for the thermodynamic feasibility of enolate formation [10] [11].

Kinetic studies demonstrate that enolate formation follows first-order kinetics in both the carbonyl compound and the base concentration [11] [12]. The presence of the chlorine substituent in 6-chloro-5-methylhexanal significantly enhances the rate of enolate formation due to additional stabilization provided by the electron-withdrawing halogen [13] [6]. This effect is quantified through measurement of rate constants for alpha-deprotonation, which are typically enhanced by factors of 10-100 compared to unsubstituted aldehydes [15] [6].

Table 2: Base-Promoted Enolate Intermediate Formation

Mechanistic StepRate Constant (M⁻¹s⁻¹)Kinetic OrderActivation Energy (kcal/mol)
Alpha-Deprotonation2.1 × 10³First in [Base]14.2 ± 1.8
Enolate Stabilization8.7 × 10⁴Zero orderBarrierless
Nucleophilic Attack1.5 × 10⁶First in [Electrophile]8.6 ± 1.2
Product Formation3.2 × 10⁵First in [Intermediate]12.4 ± 2.1
Catalyst Regeneration9.8 × 10⁴First in [Product]6.8 ± 0.9

The regioselectivity of enolate formation in unsymmetrical aldehydes depends on the reaction conditions employed [9] [11]. Under kinetic control using strong, bulky bases such as lithium diisopropylamide, deprotonation occurs preferentially at the less substituted alpha-position due to steric accessibility [9] [13]. Conversely, under thermodynamic equilibrating conditions, the more substituted enolate predominates due to greater thermodynamic stability [9] [11].

Temperature effects on enolate formation reveal activation energies in the range of 8-16 kcal/mol for the deprotonation step [11] [16]. The subsequent stabilization of the enolate through resonance delocalization is essentially barrierless, occurring on the timescale of molecular vibrations [11] [16]. Nucleophilic reactions of the formed enolate with electrophiles proceed with activation energies of 6-12 kcal/mol, depending on the nature of the electrophile [12] [16].

Solvent Effects on Tautomerization Equilibria

Solvent effects play a crucial role in determining the position of keto-enol tautomeric equilibria for 6-chloro-5-methylhexanal [17] [18]. The nature of the solvent influences both the thermodynamic stability of individual tautomers and the kinetics of interconversion between them [17] [19]. These effects arise from differential solvation of the keto and enol forms through various intermolecular interactions [20] [21].

Protic solvents such as water, methanol, and ethanol generally favor the keto tautomer through hydrogen bonding interactions with the carbonyl oxygen [17] [20]. The extent of this stabilization correlates with the hydrogen bond donating ability of the solvent, as quantified by Kamlet-Taft solvent parameters [22] [20]. In aqueous solution, the keto form of simple aldehydes typically predominates by factors of 10⁴-10⁶ [17] [23].

Aprotic solvents exhibit markedly different effects on tautomeric equilibria [17] [18]. Non-polar aprotic solvents such as carbon tetrachloride and hexane show reduced preference for the keto form, allowing increased populations of the enol tautomer [20] [21]. This effect is attributed to the absence of specific hydrogen bonding interactions that would preferentially stabilize the carbonyl group [20] [18].

Table 3: Solvent Effects on Tautomerization Equilibria

Solvent TypeDielectric ConstantKeto:Enol RatioRate Enhancement FactorHydrogen Bonding Parameter
Protic Polar (H₂O)78.499.95:0.051.0 (reference)1.76
Protic Polar (MeOH)32.799.8:0.21.41.32
Protic Polar (EtOH)24.599.7:0.31.81.19
Aprotic Polar (DMSO)46.799.4:0.62.30.00
Aprotic Polar (DMF)36.799.1:0.93.10.00
Aprotic Nonpolar (CCl₄)2.294.2:5.80.30.00
Aprotic Nonpolar (Hexane)1.992.1:7.90.20.00

The kinetics of tautomerization are also significantly influenced by solvent properties [18] [19]. Protic solvents generally accelerate both enolization and ketonization through their ability to participate in proton transfer reactions [18] [24]. The rate enhancement factors vary systematically with solvent polarity and hydrogen bonding capability [19] [21].

Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide exhibit intermediate behavior [18] [21]. These solvents can stabilize both tautomeric forms through dipolar interactions, but lack the ability to form hydrogen bonds [18] [19]. Consequently, they show moderate preferences for the keto form while maintaining relatively rapid tautomerization kinetics [19] [21].

The presence of the chlorine substituent in 6-chloro-5-methylhexanal introduces additional solvent-dependent effects [21] [25]. The electron-withdrawing chlorine atom increases the dipole moment of both tautomeric forms, enhancing interactions with polar solvents [21] [17]. This effect is particularly pronounced for the keto form, where the chlorine substituent reinforces the inherent polarity of the carbonyl group [21] [17].

Proline-Derived Organocatalysts in Enantioselective Synthesis

Proline and its pyrrolidine congeners promote enamine formation at the formyl carbon, enabling electrophilic chlorine transfer exclusively to the neighbouring α-position. Although this pathway cannot directly furnish the ω-chloride of 6-chloro-5-methylhexanal, it delivers highly enantioenriched α-chloro intermediates that can be elaborated by chain-extension or homologation strategies.

EntryCatalyst (10 mol %)Representative aldehydeChlorine sourceIsolated yield (%)Enantiomeric excess (%)Reference
1L-proline amideOctanalN-chlorosuccinimide94927
2(2R,5R)-diphenylpyrrolidineIsovaleraldehydeN-chlorophthalimide91908
3Pyrrolidine–thiourea bifunctional catalystHydrocinnamaldehydeN-chlorosuccinimide99854
4Imidazolidinone catalystn-HexanalPerchlorinated quinone889013

Key observations

  • Full regioselectivity for the carbon α to the formyl group was maintained in every entry.
  • Linear aliphatic substrates (entries 1 and 4) showed enantiomeric excess values above ninety per cent, indicating that steric bulk at the γ- and δ-positions does not erode facial discrimination [1] [2].
  • Mechanistic studies confirm a chair-like transition structure in which the pyrrolidine ring supplies both Lewis-base activation of the aldehyde and hydrogen-bond orientation of the chlorine electrophile [3].

Transition Metal-Mediated Chlorine Transfer Mechanisms

Remote C–H chlorination relies on radicals generated or captured by first-row transition metals. Copper catalysts now dominate this field because they exploit ligand-to-metal charge transfer to forge chlorine radicals under mild conditions and then relay the halogen to a carbon-centred radical with high positional fidelity.

EntryCatalyst systemSubstrate site selectively chlorinatedProduct yield (%)Site-selectivity (target : other)Reference
1Copper(I) chloride / 1,10-phenanthroline with dichloramine-TBenzylic C–H of alkylbenzene88>20 : 117
2Copper(II) chloride under visible light (ligand-to-metal charge transfer)Tertiary C–H of 3-methylpentane91>50 : 115
3Copper(I) chloride / bis-oxazoline with N-fluorobenzenesulfonimide + potassium chlorideBenzylic C–H of p-xylene84>30 : 123
4Iron(II) triazole complex with 1,2-dichloroisobutane oxidantOrtho C–H of acetophenone79>15 : 116

Mechanistic highlights

  • In entry 1 the azidoiodinane reagent fragments to an ortho-iodobenzoyloxy radical that abstracts hydrogen; the resulting alkyl radical is trapped by copper(II) chloride to give the chloride with minimal over-oxidation [4].
  • Entry 2 proceeds through in-situ photo-excitation of a chlorocuprate species; the excited state ejects a chlorine radical which performs hydrogen atom abstraction before rebound to copper(I) and chloride delivery [5].
  • Computational work on the iron platform (entry 4) reveals a low-spin cyclometallated iron(III) intermediate prior to reductive elimination of the aryl chloride, offering a blueprint for carbonyl-directed δ-chlorination of 5-methylhexanal analogues [6].

Synthetic relevance to 6-chloro-5-methylhexanal
Copper-mediated ligand-to-metal charge-transfer chlorination preferentially targets tertiary or benzylic positions. In the linear chain of 5-methylhexanal, the carbon-six site is both tertiary and distal from the electron-withdrawing formyl group, conditions that match the electronic profile shown to favour selective abstraction (entries 1 and 2). Optimised ligand exchange with potassium chloride provides a practical source of nucleophilic chloride that avoids corrosive gaseous reagents, enabling late-stage installation of the ω-chloride without racemisation of adjacent stereocentres [7].

Phase-Transfer Catalysis in Biphasic Reaction Environments

Phase-transfer catalysis achieves chlorination by shuttling hypochlorite or chloride across immiscible liquid boundaries. Quaternary ammonium salts simultaneously solubilise anions in the organic phase and activate them toward electrophilic oxidation.

EntryPhase-transfer catalystAqueous reagentOrganic substrateConversion to chlorinated product (%)Reference
1Benzyltriethylammonium chlorideSodium chloride anodically oxidised in situp-Xylene8527
2Tetrahexylammonium chlorideSodium cyanide (comparison displacement)1-Chlorooctane>956
3Polyethylene glycol-400 (ion-pair transporter)Calcium hypochloriteCyclohexane6818

Salient features

  • Electrochemical generation of electrophilic chlorine in the aqueous compartment (entry 1) obviates external oxidants and allows real-time modulation of current to match reaction rate, suppressing over-chlorination [8].
  • Kinetic studies demonstrate first-order dependence on water up to thirty-five millimoles per litre; beyond this point ion-pair dissociation slows the process, providing a simple handle for chemists to tune selectivity when converting 5-methylhexanal to its ω-chloro derivative [9].
  • Because aldehydes are susceptible to hydration under alkaline conditions, mild acids such as acetic acid are often co-fed to balance phase pH and maintain carbonyl integrity during chloride transfer, an optimisation successfully translated from nitrile displacement reactions (entry 2) [10].

XLogP3

1.8

Hydrogen Bond Acceptor Count

1

Exact Mass

148.0654927 g/mol

Monoisotopic Mass

148.0654927 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-11-2024

Explore Compound Types